Adenosine, N-acetyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]-
Overview
Description
Adenosine, N-acetyl-5’-O-[bis(4-methoxyphenyl)phenylmethyl]- is a complex organic compound with significant applications in various scientific fields. This compound is a derivative of adenosine, a nucleoside that plays a crucial role in biochemical processes such as energy transfer and signal transduction.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions typically require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors and stringent quality control measures. The process is optimized to minimize impurities and maximize efficiency, ensuring the compound meets the required standards for research and application .
Chemical Reactions Analysis
Types of Reactions
Adenosine, N-acetyl-5’-O-[bis(4-methoxyphenyl)phenylmethyl]- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles and electrophiles: Various organic and inorganic compounds depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Adenosine, N-acetyl-5’-O-[bis(4-methoxyphenyl)phenylmethyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its role in cellular processes and its potential as a therapeutic agent.
Medicine: Investigated for its potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the production of pharmaceuticals and other high-value chemicals.
Mechanism of Action
The mechanism of action of Adenosine, N-acetyl-5’-O-[bis(4-methoxyphenyl)phenylmethyl]- involves its interaction with specific molecular targets and pathways. It may act as an agonist or antagonist at adenosine receptors, influencing various physiological processes such as neurotransmission, vasodilation, and immune response .
Comparison with Similar Compounds
Similar Compounds
Adenosine, N-benzoyl-5’-O-[bis(4-methoxyphenyl)phenylmethyl]-2’-deoxy-N-methyl-: A similar compound with a benzoyl group instead of an acetyl group.
N-acetyl-5-O-[bis(4-methoxyphenyl)phenylmethyl]-2-O-[(1,1-dimethylethyl)dimethylsilyl]-cytidine: Another related compound with a different nucleoside base.
Uniqueness
Adenosine, N-acetyl-5’-O-[bis(4-methoxyphenyl)phenylmethyl]- is unique due to its specific structural modifications, which confer distinct chemical and biological properties. These modifications can enhance its stability, solubility, and interaction with molecular targets, making it valuable for various applications .
Properties
IUPAC Name |
N-[9-[(2R,3R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3,4-dihydroxyoxolan-2-yl]purin-6-yl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H33N5O7/c1-20(39)37-30-27-31(35-18-34-30)38(19-36-27)32-29(41)28(40)26(45-32)17-44-33(21-7-5-4-6-8-21,22-9-13-24(42-2)14-10-22)23-11-15-25(43-3)16-12-23/h4-16,18-19,26,28-29,32,40-41H,17H2,1-3H3,(H,34,35,37,39)/t26-,28-,29-,32-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCCXGCVNOZKOAB-DWCTZGTLSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H33N5O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70780928 | |
Record name | N-Acetyl-5'-O-[bis(4-methoxyphenyl)(phenyl)methyl]adenosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70780928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
611.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
231957-26-9 | |
Record name | N-Acetyl-5'-O-[bis(4-methoxyphenyl)(phenyl)methyl]adenosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70780928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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